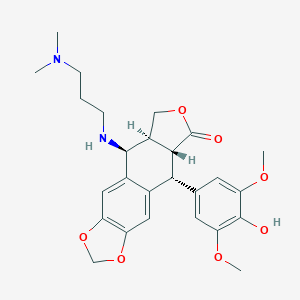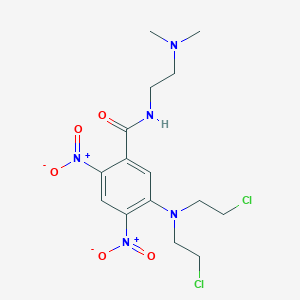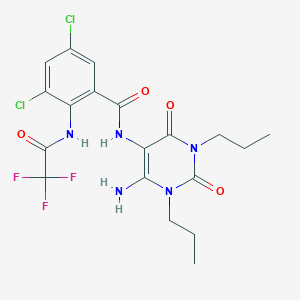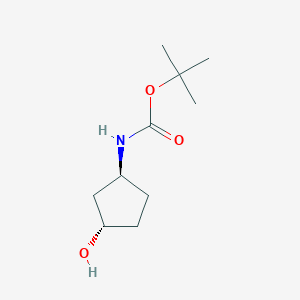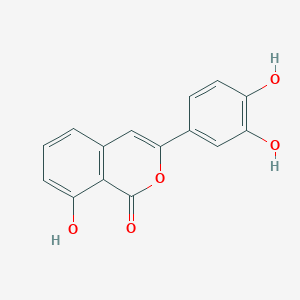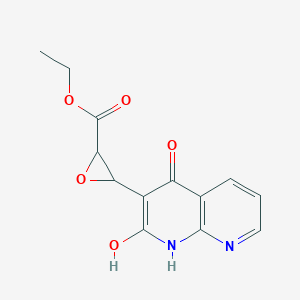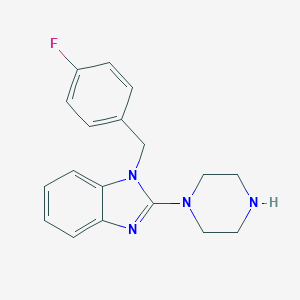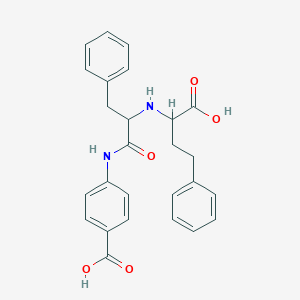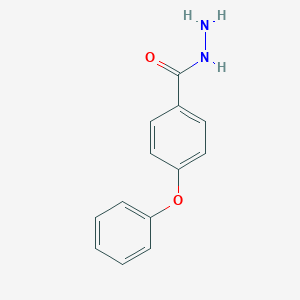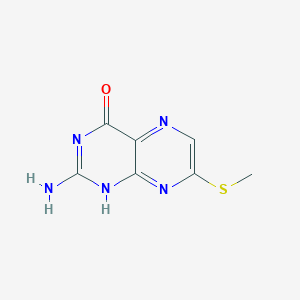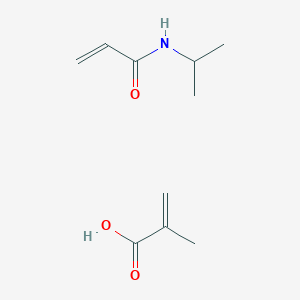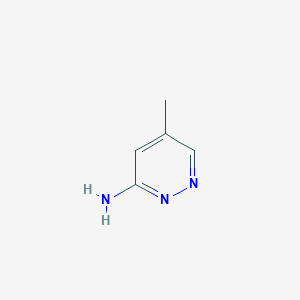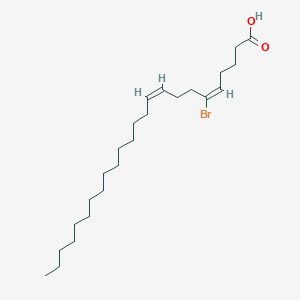
6-bromo-tetracosa-5E,9Z-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-tetracosa-5E,9Z-dienoic acid is a long-chain fatty acid that has been the focus of scientific research in recent years. This acid is found in certain marine organisms, and its unique structure has led to interest in its potential applications in various fields, including medicine, agriculture, and biotechnology.
Wirkmechanismus
The mechanism of action of 6-bromo-tetracosa-5E,9Z-dienoic acid is not fully understood. However, it is believed that this fatty acid exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and to activate others, leading to changes in cellular metabolism and gene expression.
Biochemische Und Physiologische Effekte
Studies have shown that 6-bromo-tetracosa-5E,9Z-dienoic acid has a range of biochemical and physiological effects. In cells, this fatty acid has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. In animal studies, 6-bromo-tetracosa-5E,9Z-dienoic acid has been shown to reduce inflammation and to improve cognitive function. It has also been shown to have insecticidal properties, making it a potential alternative to traditional pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-bromo-tetracosa-5E,9Z-dienoic acid in lab experiments is its unique structure, which allows it to interact with cells and signaling pathways in novel ways. However, the synthesis method for this fatty acid is complex and time-consuming, making it difficult to obtain large quantities for experimentation. Additionally, the mechanism of action of 6-bromo-tetracosa-5E,9Z-dienoic acid is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several potential future directions for research on 6-bromo-tetracosa-5E,9Z-dienoic acid. One area of interest is its potential use in medicine, particularly in the treatment of inflammatory diseases and cancer. Another area of interest is its potential use in agriculture as an alternative to traditional pesticides. Additionally, further research is needed to fully understand the mechanism of action of 6-bromo-tetracosa-5E,9Z-dienoic acid and to design experiments that specifically target its effects.
Synthesemethoden
The synthesis of 6-bromo-tetracosa-5E,9Z-dienoic acid involves the extraction of this fatty acid from marine organisms such as sponges and algae. The process involves several steps, including extraction, purification, and identification. The extracted fatty acid is then subjected to various chemical reactions to obtain the final product. The synthesis method is complex and time-consuming, but it yields high-quality 6-bromo-tetracosa-5E,9Z-dienoic acid.
Wissenschaftliche Forschungsanwendungen
The unique structure of 6-bromo-tetracosa-5E,9Z-dienoic acid has led to interest in its potential applications in various fields. In medicine, this fatty acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating Alzheimer's disease. In agriculture, 6-bromo-tetracosa-5E,9Z-dienoic acid has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. In biotechnology, this fatty acid has been studied for its potential use in the production of biofuels.
Eigenschaften
CAS-Nummer |
150994-69-7 |
|---|---|
Produktname |
6-bromo-tetracosa-5E,9Z-dienoic acid |
Molekularformel |
C24H43BrO2 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
(5E,9Z)-6-bromotetracosa-5,9-dienoic acid |
InChI |
InChI=1S/C24H43BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(25)21-18-19-22-24(26)27/h15-16,21H,2-14,17-20,22H2,1H3,(H,26,27)/b16-15-,23-21+ |
InChI-Schlüssel |
OINPZQORURIPFB-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC/C=C\CC/C(=C\CCCC(=O)O)/Br |
SMILES |
CCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
Synonyme |
6-bromo-5,9-tetracosadienoic acid 6-bromo-TCDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
